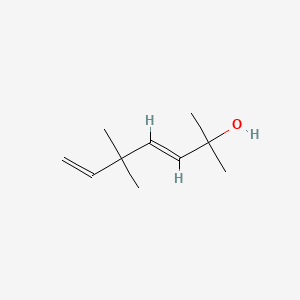

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26127-98-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(3E)-2,5,5-trimethylhepta-3,6-dien-2-ol |

InChI |

InChI=1S/C10H18O/c1-6-9(2,3)7-8-10(4,5)11/h6-8,11H,1H2,2-5H3/b8-7+ |

InChI Key |

CSMMFGCGBLZIJE-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)(C=C)/C=C/C(C)(C)O |

Canonical SMILES |

CC(C)(C=C)C=CC(C)(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol and Its Analogues

Retrosynthetic Analysis of the Dienol Framework

A retrosynthetic analysis of the (E)-2,5,5-trimethylhepta-3,6-dien-2-ol framework reveals several key disconnections that inform potential synthetic strategies. The tertiary alcohol functionality immediately suggests a disconnection to a ketone and a suitable carbon nucleophile. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C2-C3 bond points to acetone (B3395972) (or a related propan-2-yl synthon) and a C7 vinyl metallic or ylide species as the key precursors. This approach would form the tertiary alcohol directly.

Pathway B: Disconnection of the C3-C4 bond is a logical choice, breaking the molecule at the (E)-configured double bond. This leads to a C3 carbonyl compound and a C4 vinyl fragment. This strategy places emphasis on the subsequent stereoselective formation of the trisubstituted alkene.

A further disconnection of the terminal vinyl group (C6-C7) in the resulting fragments can lead to simpler, more readily available starting materials. The gem-dimethyl group at C5 is a key structural feature that needs to be installed strategically, often early in the synthetic sequence.

Stereoselective and Stereocontrolled Approaches to the (E)-Configured Double Bond Formation

The synthesis of the (E)-configured trisubstituted double bond is a critical challenge in the total synthesis of Yomogi alcohol. Several modern olefination reactions provide excellent stereocontrol, favoring the formation of the desired (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (E)-alkenes. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The use of stabilized phosphonate (B1237965) ylides generally leads to a high preference for the thermodynamically more stable (E)-alkene. The reaction mechanism allows for the equilibration of the intermediates, which contributes to the high stereoselectivity. wikipedia.orgnrochemistry.com

Another highly effective method is the Julia-Kocienski olefination . This modified version of the Julia olefination utilizes heteroaromatic sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. The reaction of the corresponding metalated sulfone with a carbonyl compound proceeds through a series of intermediates that ultimately eliminate to form the alkene. The Julia-Kocienski olefination is renowned for its high (E)-selectivity, particularly in the synthesis of di- and trisubstituted alkenes. wikipedia.orgorganic-chemistry.org

| Olefination Method | Reagents | Key Features | (E)-Selectivity |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate ester, base (e.g., NaH), carbonyl compound | Forms a water-soluble phosphate (B84403) byproduct, facilitating purification. Generally high yielding. | Predominantly (E) |

| Julia-Kocienski Olefination | Heteroaryl sulfone (e.g., PT-sulfone), base (e.g., KHMDS), carbonyl compound | Proceeds under mild conditions and is tolerant of various functional groups. | Excellent (E)-selectivity |

Strategic Construction of the Heptadienyl Carbon Skeleton

The assembly of the seven-carbon backbone of Yomogi alcohol can be achieved through various modern carbon-carbon bond-forming strategies.

Olefin Metathesis Approaches

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the exchange of alkylidene fragments between two alkenes. masterorganicchemistry.com In the context of Yomogi alcohol synthesis, a cross-metathesis reaction between a suitably substituted terminal alkene and a partner containing the gem-dimethyl moiety could be envisioned to construct the dienyl framework. The choice of catalyst and reaction conditions is crucial to control selectivity, especially when dealing with sterically hindered alkenes. organic-chemistry.orgsigmaaldrich.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphonium (B103445) ylide with a ketone or aldehyde. While highly versatile, the stereoselectivity of the Wittig reaction can be variable. For the synthesis of trisubstituted alkenes, the Horner-Wadsworth-Emmons (HWE) reaction, as discussed in section 2.2, is often preferred due to its superior (E)-selectivity. organic-chemistry.orgalfa-chemistry.com The reaction of a suitable phosphonate with a ketone precursor would be a viable strategy for constructing the heptadienyl skeleton with the desired stereochemistry at the double bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, offer a highly efficient and versatile means of forming carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com This reaction is known for its high functional group tolerance and stereospecificity. A plausible strategy for Yomogi alcohol would involve the coupling of a vinylboronic acid derivative with a vinyl halide to construct the diene system.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide or triflate under palladium or nickel catalysis. wikipedia.orgyoutube.com Organozinc reagents are highly reactive, allowing for the coupling of a wide range of substrates, including those with sp3-hybridized carbon centers. The Negishi coupling has been successfully applied in the synthesis of complex terpenes. rsc.org

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Key Features |

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Organohalide or triflate | High functional group tolerance, mild reaction conditions. |

| Negishi Coupling | Organozinc | Organohalide or triflate | High reactivity of the organozinc reagent, allows for a broad substrate scope. |

Enantioselective Introduction of the Tertiary Alcohol Functionality (if applicable to chiral analogues)

While Yomogi alcohol itself is achiral, the synthetic methodologies discussed can be adapted to produce chiral analogues possessing a stereogenic tertiary alcohol center. The enantioselective addition of carbon nucleophiles to ketones is a well-established field in asymmetric synthesis.

A variety of catalytic asymmetric methods have been developed for the vinylation of ketones. These often involve the use of a chiral ligand in conjunction with a metal catalyst, such as copper or palladium, to control the facial selectivity of the nucleophilic attack on the prochiral ketone. nih.govacs.org The enantioselective addition of vinylzinc or other vinyl organometallic reagents to a suitable ketone precursor would provide access to chiral tertiary allylic alcohols. illinois.edu

Another powerful approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to either the nucleophile or the electrophile to direct the stereochemical outcome of the carbon-carbon bond-forming reaction. Subsequent removal of the auxiliary reveals the chiral tertiary alcohol.

Recent advances in catalysis have also led to the development of highly enantioselective methods for the synthesis of tertiary alcohols, including those with challenging structural features like adjacent quaternary centers. nih.govnih.gov These methods provide a powerful toolkit for the synthesis of a diverse range of chiral analogues of Yomogi alcohol.

Chemo- and Regioselectivity in the Functionalization of Polyunsaturated Scaffolds

The presence of two distinct carbon-carbon double bonds and a tertiary alcohol in the structure of this compound presents a significant challenge and opportunity for selective functionalization. The control over which functional group reacts (chemoselectivity) and at which position (regioselectivity) is paramount in the synthesis of complex molecules and novel derivatives.

Research into the reactivity of Yomogi alcohol has revealed distinct outcomes based on the reagents and conditions employed. One of the key areas of investigation has been the epoxidation of the dienol system. The differential reactivity of the trisubstituted endocyclic double bond versus the monosubstituted terminal double bond allows for selective transformations.

Acid-catalyzed reactions of Yomogi alcohol epoxide demonstrate interesting regioselectivity and skeletal rearrangements. When the epoxide of Yomogi alcohol is treated with acidic reagents, the ring opens with the participation of the terminal double bond. This leads to a 1,2-shift of the vinyl group, resulting in the formation of a santolinyl skeleton, a different class of irregular monoterpene. tandfonline.com This transformation highlights the intricate control that can be exerted over reaction pathways to generate diverse molecular architectures from a single precursor.

Another important reaction demonstrating selectivity is the allylic rearrangement of Yomogi alcohol derivatives. These rearrangements can be influenced by the choice of catalyst and reaction conditions, leading to the selective formation of isomeric alcohols, such as artemisia alcohol. tandfonline.com The ability to control these rearrangements is crucial for the stereoselective synthesis of various terpenoid natural products and their analogues.

The table below summarizes the chemo- and regioselective functionalization of this compound, showcasing the influence of different reagents on the reaction outcome.

| Precursor | Reagent/Reaction | Major Product(s) | Type of Selectivity |

| This compound | Peroxy acid (e.g., m-CPBA) | (E)-3,4-epoxy-2,5,5-trimethylhept-6-en-2-ol | Chemoselective (epoxidation of the more substituted double bond) |

| Yomogi alcohol epoxide | Acidic reagents | Santolinyl skeleton derivatives | Regioselective (ring opening with vinyl group participation) |

| Yomogi alcohol derivatives | Lewis or Brønsted acids | Artemisia alcohol and other rearranged products | Regio- and Stereoselective (allylic rearrangement) |

Sustainable and Catalytic Synthetic Routes to Dienols

Traditional synthetic routes to complex molecules like this compound often rely on stoichiometric reagents and harsh reaction conditions. Modern synthetic chemistry, however, places a strong emphasis on the development of sustainable and catalytic methods that are more atom-economical, energy-efficient, and environmentally benign.

A notable synthesis of Yomogi alcohol was reported by Burgstahler and Kroeger, which provides a foundation for exploring more sustainable alternatives. rsc.org This two-step synthesis begins with the addition of acetone to the lithium salt of 3,3-dimethylpent-1-en-4-yne, forming 2,5,5-trimethylhept-6-en-3-yn-2-ol. The subsequent step involves the reduction of the enyne intermediate to the dienol.

The original procedure utilized lithium aluminum hydride (LiAlH₄) for the reduction step. rsc.org While effective, LiAlH₄ is a stoichiometric reagent that generates significant waste and requires careful handling. A more sustainable and catalytic approach would involve the use of catalytic hydrogenation. Various transition metal catalysts, such as palladium, platinum, or rhodium on a solid support, could potentially be employed for the selective reduction of the alkyne to a trans-alkene, thus preserving the desired stereochemistry of Yomogi alcohol. The use of heterogeneous catalysts would also simplify product purification through simple filtration.

Furthermore, the development of biocatalytic and chemoenzymatic methods offers a promising avenue for the sustainable synthesis of terpene alcohols and their analogues. Enzymes, such as lipases, can be used for chemo- and regioselective transformations under mild conditions. For instance, enzymatic epoxidation using hydrogen peroxide as a green oxidant can provide a sustainable alternative to traditional methods using peroxy acids.

The table below outlines a comparison between a classical synthetic route to this compound and potential sustainable/catalytic alternatives.

| Step | Classical Method | Reagent/Catalyst | Potential Sustainable/Catalytic Alternative | Reagent/Catalyst |

| 1. C-C Bond Formation | Addition of acetone to a lithium acetylide | Methyllithium, Acetone | Grignard reaction or other organometallic additions with catalytic promoters | Catalytic amounts of metal salts |

| 2. Reduction of Enyne | Hydride reduction | Lithium aluminum hydride | Catalytic hydrogenation | H₂, Pd/C, PtO₂, or other heterogeneous catalysts |

The exploration of such catalytic and sustainable methodologies is not only crucial for the environmentally responsible production of this compound but also opens up new possibilities for the synthesis of a wide range of structurally diverse and biologically active terpene-based compounds.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol

Mechanistic Studies of Electrophilic Additions to the Conjugated and Isolated Double Bonds

(E)-2,5,5-Trimethylhepta-3,6-dien-2-ol possesses two distinct double bonds: a conjugated double bond at the C3-C4 position and an isolated terminal double bond at the C6-C7 position. The reactivity of these sites towards electrophiles is dictated by their electronic and steric environments.

The isolated double bond at C6-C7 is expected to undergo typical electrophilic addition reactions characteristic of alkenes. The mechanism proceeds through the formation of a carbocation intermediate upon attack by an electrophile. Following Markovnikov's rule, the electrophile will add to the less substituted carbon (C7), leading to the formation of a more stable tertiary carbocation at C6. This carbocation is then quenched by a nucleophile.

In contrast, the conjugated double bond at C3-C4 presents a more complex scenario. Electrophilic attack on this system can lead to a resonance-stabilized allylic carbocation. This delocalization of the positive charge across C3, C4, and potentially C2 (via hyperconjugation) can result in the formation of both 1,2- and 1,4-addition products. The regioselectivity of the attack will be influenced by the directing effect of the electron-donating hydroxyl group and the steric hindrance imposed by the gem-dimethyl group at C5.

A comparative analysis of the reactivity of the two double bonds suggests that the isolated double bond is generally more reactive towards electrophiles due to lesser steric hindrance and higher electron density compared to the conjugated system, where the electron density is delocalized.

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

| Reagent | Target Double Bond | Intermediate | Major Product(s) |

|---|---|---|---|

| HBr | Isolated (C6-C7) | Tertiary carbocation at C6 | 7-Bromo-2,5,5-trimethylhept-3-en-2-ol |

Investigation of Rearrangement Reactions Involving the Dienol System

The structure of this compound is prone to various rearrangement reactions, particularly under acidic conditions. The presence of a tertiary alcohol and a dienyl system provides multiple avenues for molecular restructuring.

One notable rearrangement is the allylic rearrangement. Protonation of the hydroxyl group followed by the loss of water can generate a tertiary carbocation at C2. This carbocation can then undergo a 1,3-hydride shift, leading to the formation of a more stable, resonance-delocalized allylic carbocation. Subsequent quenching by a nucleophile would result in a rearranged product.

Furthermore, studies on the epoxide derivative of Yomogi alcohol have revealed a fascinating rearrangement involving a 1,2-shift of the vinyl group. researchgate.net Acid-catalyzed opening of the epoxide ring at the C3-C4 position, with the participation of the C6-C7 double bond, can trigger this rearrangement, leading to the formation of a santolinyl skeleton. This transformation underscores the intricate electronic interplay within the molecule.

Reactivity of the Tertiary Alcohol Group under Acidic and Basic Conditions

The tertiary alcohol group in this compound exhibits characteristic reactivity under both acidic and basic conditions.

Under acidic conditions, the hydroxyl group is readily protonated, forming a good leaving group (water). This facilitates dehydration reactions, which can proceed via an E1 mechanism to form a variety of dienes and trienes, depending on the reaction conditions and the specific proton abstracted in the elimination step. The formation of a stable tertiary carbocation as an intermediate is a key feature of this process.

In the presence of strong bases, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can act as a nucleophile in various reactions. However, due to the steric hindrance around the tertiary carbon, its nucleophilicity is somewhat diminished. The basic conditions can also promote elimination reactions if a suitable leaving group is present on an adjacent carbon.

Pericyclic Reactions and Their Mechanistic Implications in the Dienyl System

The dienyl system of this compound is a potential participant in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Cycloadditions

The conjugated diene portion of the molecule (C3-C6) can theoretically participate in Diels-Alder reactions, a [4+2] cycloaddition with a suitable dienophile. However, the diene is sterically hindered by the gem-dimethyl group at C5 and the tertiary alcohol at C2. This steric congestion can significantly decrease the reactivity of the diene in a Diels-Alder reaction. For the reaction to occur, the diene must adopt an s-cis conformation, which is energetically disfavored due to steric clash between the substituents. Therefore, this compound is expected to be a poor diene in Diels-Alder reactions under normal conditions.

Ene Reactions

The ene reaction is another pericyclic reaction that could potentially involve this compound. The molecule contains several allylic hydrogens that could be transferred to an enophile. For instance, the allylic hydrogens on C2 or C5 could participate. The reaction involves the formation of a new sigma bond, the migration of a pi bond, and the transfer of a hydrogen atom in a concerted fashion. The feasibility of an ene reaction would depend on the nature of the enophile and the reaction conditions.

Radical Chemistry and Photochemical Transformations of this compound

The radical chemistry of this compound is expected to be influenced by the presence of the double bonds and the tertiary alcohol. The allylic positions are susceptible to hydrogen abstraction by radicals, leading to the formation of resonance-stabilized allylic radicals. These radicals can then undergo various reactions, such as addition to other unsaturated molecules or radical-radical coupling.

Photochemical transformations of dienes are well-documented and often involve isomerization or cycloaddition reactions. Upon absorption of UV light, this compound could undergo E/Z isomerization around the C3-C4 double bond. Furthermore, photochemical [2+2] cycloadditions between the two double bonds, either intramolecularly or intermolecularly, could potentially occur, leading to the formation of cyclobutane (B1203170) derivatives. The specific photochemical pathways would be dependent on the wavelength of light used and the presence of photosensitizers.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (Yomogi alcohol) |

| 7-Bromo-2,5,5-trimethylhept-3-en-2-ol |

| 4-Bromo-2,5,5-trimethylhept-6-en-2-ol |

| 2-Bromo-2,5,5-trimethylhept-3-en-7-ol |

| Yomogi alcohol epoxide |

Organometallic Transformations and Catalytic Conversions

The presence of both a tertiary alcohol and two carbon-carbon double bonds in this compound makes it a substrate of interest for a variety of organometallic-mediated reactions. Research in this area has explored the selective transformation of its functional groups, leading to the synthesis of complex molecules.

One of the notable transformations of Yomogi alcohol involves its allylic rearrangement. Studies have been conducted to investigate the rearrangement of the artemisyl skeleton, structurally related to Yomogi alcohol, to the santolinyl skeleton, indicating the potential for skeletal reorganization of this compound under specific catalytic conditions. researchgate.net

Furthermore, the reactivity of the epoxide derivative of Yomogi alcohol has been a subject of investigation. Acid-catalyzed ring-opening of Yomogi alcohol epoxide has been shown to proceed with the participation of the C6-C7 double bond, leading to a vinyl group shift and the formation of a santolinyl skeleton. This transformation highlights the intricate interplay of functional groups within the molecule and their influence on reaction outcomes. researchgate.net

While specific data on a wide range of organometallic reactions directly on this compound is limited in publicly available literature, the general reactivity of allylic alcohols and dienes provides a framework for predicting its behavior. For instance, transition metal-catalyzed reactions, such as those involving palladium, ruthenium, and copper, are known to effect a variety of transformations on similar substrates. These can include cross-coupling reactions, metathesis, and allylic substitution, among others. The specific outcomes of these reactions would be highly dependent on the catalyst system and reaction conditions employed.

Below is a table summarizing potential organometallic transformations applicable to this compound based on its structural motifs and known reactivity of similar compounds.

| Reaction Type | Potential Catalyst/Reagent | Expected Transformation | Potential Product Class |

|---|---|---|---|

| Allylic Rearrangement | Acid or Metal Catalyst | Migration of the hydroxyl group and double bond isomerization. | Isomeric dienols or other rearranged products. |

| Epoxidation followed by Ring-Opening | Peroxy acids, then Lewis or Brønsted acid | Formation of an epoxide at one of the double bonds, followed by acid-catalyzed nucleophilic attack and potential skeletal rearrangement. | Diols, ethers, or rearranged products with new ring systems. |

| Palladium-Catalyzed Cross-Coupling | Pd(0) catalyst, Organohalide/Triflate | Coupling at the vinylic positions. | Substituted dienes. |

| Ruthenium-Catalyzed Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | Ring-closing metathesis (if a suitable diene partner is introduced) or cross-metathesis with other olefins. | Cyclic compounds or modified acyclic dienes. |

| Copper-Catalyzed Allylic Substitution | Cu(I) catalyst, Organometallic nucleophile (e.g., Grignard reagent) | Substitution of the hydroxyl group (after conversion to a better leaving group) with a nucleophile. | New allylic compounds with C-C or C-heteroatom bond formation. |

The synthesis of Yomogi alcohol itself has been a subject of study, with various synthetic routes developed to access this natural product. rsc.org These synthetic efforts provide the necessary foundation for further exploration of its chemical reactivity.

Derivatization, Functionalization, and Synthesis of Research Analogues of E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol

Synthesis of Stereoisomeric and Structural Analogues for Comparative Research

The synthesis of stereoisomeric and structural analogues of (E)-2,5,5-trimethylhepta-3,6-dien-2-ol is crucial for understanding the impact of stereochemistry and substituent positioning on its properties. Methodologies for creating such analogues often involve stereoselective synthesis or the resolution of racemic mixtures.

One common approach to obtaining stereoisomers is through the use of chiral starting materials or catalysts. For instance, the synthesis of terpene alcohol stereoisomers, such as those of linalool (B1675412) oxide, has been achieved by starting with enantiomerically pure precursors. mdpi.comsemanticscholar.org This strategy ensures the generation of specific stereoisomers. Another powerful technique is the enzymatic resolution of racemic alcohols. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. mdpi.comresearchgate.net This method provides access to chiral building blocks that can be used to synthesize a variety of terpenoids and other natural products.

Structural analogues can be synthesized by modifying the carbon skeleton or the position of functional groups. For example, the Wittig reaction can be employed to construct different olefin geometries or to introduce variations in the carbon chain. researchgate.net The synthesis of erythro-2,3,6-trimethylhepta-4,6-dien-1-yl acetate, a precursor to the pheromone lasiol, demonstrates the use of the Wittig reaction to create specific isomers of a related heptadiene structure. researchgate.net

The following table summarizes potential strategies for the synthesis of stereoisomeric and structural analogues of this compound.

| Analogue Type | Synthetic Strategy | Key Reagents/Techniques | Potential Outcome |

| Stereoisomers | Enantioselective Synthesis | Chiral starting materials, asymmetric catalysts | Optically pure enantiomers |

| Kinetic Resolution | Lipase-mediated acylation | Separation of enantiomers | |

| Structural Analogues | Modification of Alkene Position/Geometry | Wittig reaction, Horner-Wadsworth-Emmons reaction | Isomers with altered double bond positions or stereochemistry |

| Variation in Alkyl Substitution | Grignard reaction with different ketones/aldehydes | Analogues with different substitution patterns on the carbon backbone |

Selective Functionalization of the Double Bonds (e.g., Epoxidation, Dihydroxylation, Hydrogenation)

The presence of two double bonds in this compound offers opportunities for selective functionalization to introduce new functionalities and stereocenters. The electronic differences between the trisubstituted and monosubstituted double bonds can be exploited to achieve regioselective reactions.

Epoxidation: The selective epoxidation of one double bond over the other can be achieved using various reagents and conditions. For non-conjugated dienes, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. mdpi.com The more electron-rich trisubstituted double bond would be expected to react faster. For more controlled and selective epoxidations, metal-based catalysts can be employed. For instance, methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the regioselective monoepoxidation of conjugated dienes and could potentially be adapted for non-conjugated systems. nih.govacs.org

Dihydroxylation: The conversion of the double bonds to vicinal diols can be accomplished through dihydroxylation reactions. Osmium tetroxide (OsO₄) is a classic reagent for syn-dihydroxylation. wikipedia.org To make the process catalytic and to introduce chirality, the Sharpless asymmetric dihydroxylation, which uses a chiral ligand, is a powerful method. wikipedia.org This would allow for the enantioselective synthesis of diols. For 1,3-dienes, a 1,4-dihydroxylation can be achieved through a Pt-catalyzed enantioselective diboration followed by oxidation. nih.gov

Hydrogenation: Selective hydrogenation of one of the double bonds is another valuable transformation. Catalytic hydrogenation using transition metals like palladium or platinum is a common method. youtube.com The less sterically hindered monosubstituted double bond would likely be hydrogenated preferentially under controlled conditions. For conjugated dienes, selective 1,4-hydrogenation is also possible. youtube.com Supramolecular cage architectures have been shown to mediate the regioselective hydrogenation of dienols, offering another potential avenue for controlled reductions. acs.orgacs.org

Below is a table outlining potential selective functionalization reactions of the double bonds.

| Transformation | Reagent/Catalyst | Expected Selectivity | Product |

| Epoxidation | m-CPBA | Preferential reaction at the more substituted double bond | Mono- or di-epoxide |

| MTO/H₂O₂ | Potentially high regioselectivity | Mono-epoxide | |

| Dihydroxylation | OsO₄ (catalytic), NMO | Syn-dihydroxylation | Diol or tetraol |

| Sharpless Asymmetric Dihydroxylation | Enantioselective syn-dihydroxylation | Chiral diol or tetraol | |

| Hydrogenation | H₂, Pd/C (controlled conditions) | Hydrogenation of the less hindered double bond | Saturated or partially saturated alcohol |

Transformations of the Tertiary Alcohol Moiety (e.g., Etherification, Esterification, Dehydration)

The tertiary alcohol group in this compound is a key site for derivatization. While tertiary alcohols can be less reactive than primary or secondary alcohols, various methods exist for their transformation.

Etherification: The formation of ethers from tertiary alcohols can be challenging due to competing elimination reactions. However, methods have been developed for the etherification of tertiary allylic alcohols. organic-chemistry.org A titanium oxide-supported molybdenum oxide catalyst has been shown to facilitate the etherification of alcohols with allyl alcohol. rsc.org Another approach involves the reaction of the alcohol with an alkyl halide under Sₙ1 conditions. masterorganicchemistry.com

Esterification: Direct esterification of tertiary alcohols with carboxylic acids can be difficult due to steric hindrance and the propensity for dehydration. google.com However, the use of a sulfonic acid cation exchange resin as a catalyst has been reported for the esterification of aliphatic acyclic tertiary alcohols. google.com Transesterification of 3-oxo esters with allylic alcohols is another potential route to form esters. acs.org A general method for the synthesis of complex allylic esters involves the Pd(II)/sulfoxide-catalyzed coupling of carboxylic acids with terminal olefins, which could be an alternative strategy. nih.gov

Dehydration: The dehydration of tertiary allylic alcohols typically leads to the formation of conjugated dienes. nih.gov This reaction is often acid-catalyzed and proceeds through a carbocation intermediate. stackexchange.com The stability of the resulting conjugated system drives the reaction. The use of specific reagents can control the regio- and stereoselectivity of the dehydration. nih.gov

The following table summarizes potential transformations of the tertiary alcohol moiety.

| Transformation | Reagents/Conditions | Potential Challenges | Product |

| Etherification | Ti/Mo oxide catalyst, allyl alcohol | Competing elimination | Allyl ether derivative |

| Alkyl halide, Sₙ1 conditions | Carbocation rearrangements | Alkyl ether derivative | |

| Esterification | Carboxylic acid, sulfonic acid cation exchange resin | Steric hindrance, dehydration | Ester derivative |

| Transesterification with 3-oxo ester | Equilibrium control | Ester derivative | |

| Dehydration | Acid catalyst (e.g., H₂SO₄) | Control of regioselectivity | Conjugated triene |

Introduction of Complex Substrates or Heteroatoms into the Molecular Framework

Introducing complex substrates or heteroatoms into the structure of this compound can lead to analogues with significantly altered properties. This can be achieved by leveraging the reactivity of the existing functional groups.

The epoxides formed from the selective epoxidation of the double bonds are excellent electrophiles for ring-opening reactions with a variety of nucleophiles. This allows for the introduction of heteroatoms such as nitrogen (from amines), sulfur (from thiols), or halogens (from halide sources). This strategy provides a versatile route to a wide range of functionalized analogues.

A dual Cu/Pd catalytic system has been developed for the allylboration of alkynes with vinyl epoxides, which results in the formation of bifunctional skipped dienes containing a boronate ester. nih.gov This methodology could potentially be adapted to introduce a boron atom into the molecule, which can then be further functionalized.

Complex substrates can be introduced via the esterification or etherification of the tertiary alcohol. For example, esterification with a biologically active carboxylic acid or an acid containing a fluorescent tag would yield a multifunctional molecule. Similarly, etherification could be used to link the molecule to a larger scaffold or a solid support.

Development of Precursors for Mechanistic Probe Molecules

Mechanistic probes are essential tools for studying biological processes and reaction mechanisms. This compound can serve as a starting point for the synthesis of such probes.

Isotopically Labeled Analogues: The introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be achieved through the use of isotopically labeled reagents during synthesis or functionalization. For example, deuterated reducing agents could be used in a hydrogenation reaction to introduce deuterium atoms at specific positions. These labeled compounds are invaluable for metabolic studies and for elucidating reaction mechanisms using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Reporter Groups: The attachment of reporter groups, such as fluorescent dyes or spin labels, allows for the visualization and tracking of the molecule in biological systems. These groups can be introduced through the functionalization of the tertiary alcohol via esterification or etherification with a linker attached to the reporter group.

Photoaffinity Labels: To identify binding partners in a biological system, photoaffinity labels can be incorporated. These are chemically inert groups that become highly reactive upon photolysis, forming a covalent bond with nearby molecules. A photoactivatable group could be introduced, for example, as part of an ester or ether linked to the tertiary alcohol.

By applying these synthetic strategies, a library of analogues and probes derived from this compound can be generated, providing valuable tools for chemical and biological research.

Advanced Spectroscopic Characterization and Conformational Analysis of E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol

High-Resolution NMR Spectroscopy for Conformational Dynamics and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a molecule like (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol, with its multiple methyl groups and flexible acyclic structure, a suite of advanced NMR experiments would be necessary to assign its proton (¹H) and carbon (¹³C) signals, and to understand its conformational preferences.

NOESY and ROESY Experiments for Spatial Proximity

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons within a molecule, irrespective of through-bond connectivity. libretexts.org For this compound, these experiments would be crucial for:

Establishing Stereochemistry: Confirming the (E)-configuration of the C3-C4 double bond by observing NOE correlations between the proton at C3 and protons at C5.

Mapping Conformational Preferences: Identifying through-space correlations between the various methyl groups (at C2 and C5) and other protons along the heptadiene chain. The presence or absence of specific correlations would indicate which three-dimensional arrangements (conformers) are most populated in solution.

A hypothetical NOESY data table would correlate protons that are close in space.

| Interacting Protons | Expected NOE/ROE Correlation | Implication |

| H3 / H-atoms on C5-CH₃ | Strong | Confirms spatial proximity, aids in conformational analysis |

| H2-CH₃ / H4 | Medium to Weak | Depends on rotational conformation around C2-C3 bond |

| H6 / H-atoms on C5-CH₃ | Medium to Weak | Depends on rotational conformation around C5-C6 bond |

This table is illustrative and not based on experimental data.

J-Based Analysis for Dihedral Angle Determination

The magnitude of the scalar coupling constant (³J) between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. Analysis of these ³J values provides quantitative insight into bond conformations. For this compound, this would apply to the H3-H4 coupling, although the primary application would be in analyzing the conformations around the single bonds (e.g., C2-C3 and C4-C5) if stereospecific deuteration were employed.

Dynamic NMR for Conformational Interconversion

Dynamic NMR (DNMR) techniques are used to study the kinetics of processes that cause conformational changes, such as bond rotations. By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape (broadening, coalescence, and sharpening) that correspond to the molecule converting between different conformations at varying rates. This would allow for the determination of the energy barriers to rotation around the single bonds in the molecule's backbone. No such temperature-dependent NMR studies have been reported for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoassignment and Purity Assessment

This compound is a chiral molecule due to the stereocenter at the C2 position. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the absolute configuration of chiral centers. An experimental CD spectrum would provide a unique fingerprint for each enantiomer, allowing for the determination of the absolute stereochemistry of a given sample and an assessment of its enantiomeric purity. Currently, no CD spectra for this compound are available in the literature.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. This compound has a molecular weight of approximately 154.25 g/mol . nist.gov In essential oil analysis, it is typically identified using Gas Chromatography-Mass Spectrometry (GC-MS), where its retention time and electron ionization (EI) mass spectrum are compared to library data. researchgate.net

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), involve isolating the molecular ion and subjecting it to collision-induced dissociation to study its fragmentation pathways. This provides unambiguous structural confirmation. For this compound, key fragmentation patterns would be expected to arise from:

Loss of a methyl group: A fragmentation resulting in an ion with m/z 139.

Loss of water: Dehydration is common for alcohols, which would yield an ion at m/z 136.

Cleavage adjacent to the oxygen atom (α-cleavage): This could lead to the loss of a propyl or larger fragment.

A detailed study would elucidate these pathways, but such specific research on this compound has not been published.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.com For this compound, these methods would provide clear signatures for its key functional groups.

The most significant feature in the FT-IR spectrum would be related to the hydroxyl (-OH) group. The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. researchgate.netnih.gov

In a dilute, non-polar solvent: A sharp band around 3600 cm⁻¹ would be expected, corresponding to the "free" non-hydrogen-bonded O-H stretch.

In a concentrated sample or a polar solvent: A broad band at a lower frequency (e.g., 3200-3500 cm⁻¹) would appear, indicating intermolecular hydrogen bonding between alcohol molecules.

Theoretical and Computational Investigations on E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. For (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol, these calculations would provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity.

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

Furthermore, reactivity descriptors derived from these calculations, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can quantify the molecule's behavior in chemical reactions. These descriptors help in predicting whether the molecule will act as an electron donor or acceptor.

Illustrative Data Table: Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Illustrative Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.7 eV | Relates to chemical stability and reactivity. |

| Electronegativity | χ | 3.65 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness | η | 2.85 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 2.33 eV | Quantifies the electrophilic nature of the molecule. |

Comprehensive Conformational Landscape Analysis using ab initio and DFT Methods

The flexibility of this compound, due to its rotatable single bonds, means it can exist in various spatial arrangements or conformations. A comprehensive analysis of its conformational landscape is essential as the conformation can significantly influence the molecule's physical and chemical properties.

Using ab initio and DFT methods, the potential energy surface of the molecule can be systematically scanned by rotating the dihedral angles of the key bonds. This process identifies all stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. Such an analysis would reveal the most stable three-dimensional structure of the molecule.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the most plausible reaction pathways, locating the transition state structures, and calculating the activation energies.

For instance, the acid-catalyzed dehydration of this alcohol could be modeled. By mapping the potential energy surface of the reaction, the energy barriers for different possible pathways can be compared, allowing for the prediction of the major product. The characterization of the transition state provides a detailed picture of the bond-breaking and bond-forming processes. DFT methods are frequently employed for such studies to ensure accuracy in the calculated energetics. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed understanding of the behavior of this compound in a solution. These simulations model the movement of the molecule and surrounding solvent molecules over time, offering insights into solute-solvent interactions. biu.ac.ilresearchgate.net

By running simulations in different solvents, one can study how the solvent affects the conformational preferences and dynamic behavior of the molecule. researchgate.net For example, in a polar solvent, conformations that maximize the exposure of the hydroxyl group to the solvent may be favored. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

DFT methods are widely used for predicting NMR and IR spectra. researchgate.net The calculated spectra for the most stable conformers can be averaged based on their predicted populations to generate a theoretical spectrum that can be compared with experimental results. A good agreement between the predicted and experimental spectra would validate the computational model.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Illustrative Calculated Value | Illustrative Experimental Value |

|---|---|---|---|

| 13C NMR | Chemical Shift (C-OH) | 70.2 ppm | 69.8 ppm |

| 1H NMR | Chemical Shift (OH) | 2.5 ppm | 2.3 ppm |

| IR Spectroscopy | O-H Stretch Frequency | 3450 cm-1 | 3400 cm-1 |

In silico Design of Novel Derivatives and Reaction Conditions

The insights gained from computational studies can be leveraged for the in silico design of new derivatives of this compound with desired properties. By modifying the molecular structure in a computational model, the effect of these changes on the electronic and chemical properties can be predicted without the need for immediate synthesis. peerscientist.comresearchgate.netresearchgate.netnih.gov

For example, if the goal is to design a derivative with increased reactivity, different functional groups could be added to the molecule in silico, and their effect on the HOMO-LUMO gap could be calculated. Similarly, computational modeling can help in optimizing reaction conditions by studying the effect of different catalysts or solvents on the reaction pathway and activation energies. nih.gov

Applications and Potential Roles of E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol in Chemical Synthesis and Materials Science Research

Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

There is no available information in the searched scientific literature to suggest that (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol has been utilized as a chiral auxiliary or a chiral building block in asymmetric synthesis. For a molecule to be an effective chiral auxiliary, it typically possesses a removable chiral moiety that can direct the stereochemical outcome of a reaction. While this compound is a chiral molecule, there are no documented instances of its application in this capacity.

Precursor in the Development of Advanced Organic Materials (e.g., functional polymers, liquid crystals)

There is no evidence to suggest that this compound has been investigated or used as a precursor in the development of advanced organic materials such as functional polymers or liquid crystals. The structural features of the molecule, including its hydroxyl group and diene system, could theoretically be functionalized for polymerization or for creating molecules with specific liquid crystalline properties, but no such research has been published.

Exploration as a Ligand or Scaffold in Catalyst Design

No studies have been found that explore the use of this compound as a ligand or a scaffold in catalyst design. The molecule's hydroxyl group could potentially coordinate to a metal center, but its efficacy and potential applications as a ligand in catalysis have not been reported in the scientific literature.

Applications in Supramolecular Chemistry and Host-Guest Systems

There is a lack of information regarding any applications of this compound in the fields of supramolecular chemistry and host-guest systems. The specific molecular recognition properties and non-covalent interactions that would be necessary for such applications have not been a subject of published research for this compound.

Future Research Directions and Unexplored Challenges in the Study of E 2,5,5 Trimethylhepta 3,6 Dien 2 Ol

Development of Novel and Efficient Stereoselective Synthetic Routes

The synthesis of (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol presents distinct challenges, namely the construction of the tertiary alcohol and the stereoselective formation of the (E)-configured double bond. While classical methods such as Grignard reactions can provide access to the racemic tertiary alcohol, future research must focus on asymmetric strategies to access enantiopure forms, which are crucial for evaluating its biological activities and potential as a chiral building block.

Future synthetic explorations should target the development of catalytic, enantioselective methods. Strategies could include the asymmetric addition of vinyl or allyl nucleophiles to a ketone precursor. Furthermore, the kinetic resolution of the racemic alcohol, employing either enzymatic catalysts like lipases or chiral chemical catalysts, presents a viable pathway to obtaining both enantiomers with high purity. mdpi.comchinesechemsoc.org The control of the alkene geometry could be achieved through stereoselective olefination reactions, such as the Schlosser modification of the Wittig reaction, or through transition-metal-catalyzed cross-coupling methods.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Asymmetric Nucleophilic Addition | Catalytic, enantioselective addition of a vinyl Grignard or organolithium reagent to 2,2-dimethyl-4-penten-3-one. | Direct formation of the chiral center. | Identifying a suitable chiral catalyst; controlling competing reactions. |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of the racemic alcohol using a lipase (B570770) enzyme. mdpi.com | High enantioselectivity; environmentally benign conditions. | Maximum theoretical yield of 50% for one enantiomer; requires efficient separation. |

| Stereoselective Olefination | Use of Wittig-type or Horner-Wadsworth-Emmons reagents to construct the C3-C4 double bond with high (E)-selectivity. | Excellent control over double bond geometry. | May require a multi-step sequence to assemble the necessary precursors. |

| Catalytic Desymmetrization | An approach involving an achiral precursor where a catalyst selectively transforms one of two enantiotopic groups. nih.gov | Potentially high efficiency and atom economy. | Requires designing a suitable precursor and identifying a highly selective catalyst. |

Discovery of Unprecedented Reactivity Patterns and Mechanistic Insights

The unique arrangement of functional groups in this compound—a tertiary alcohol adjacent to a diene system—suggests a rich and largely unexplored reactivity profile. Future research should systematically investigate its behavior under various reaction conditions to uncover novel transformations.

Key areas of interest include its oxidation, which could lead to a variety of carbonyl compounds depending on the reagents and conditions used. researchgate.net Given its terpenoid nature, the compound is a prime candidate for acid-catalyzed cyclization reactions, which could potentially yield novel monocyclic or bicyclic structures through carbocation intermediates. nih.gov The conjugated diene moiety opens the door to pericyclic reactions, such as Diels-Alder cycloadditions, providing pathways to complex cyclic architectures. Mechanistic studies, potentially employing isotopic labeling, will be essential to understand the pathways of these transformations and to control product outcomes. The compound's volatility also makes it a candidate for studies in atmospheric chemistry. libretexts.org

| Reaction Class | Potential Outcome | Key Research Question |

|---|---|---|

| Acid-Catalyzed Cyclization | Formation of five- or six-membered rings. | Can reaction conditions be tuned to selectively produce a single cyclic isomer? |

| Oxidation | Formation of enones, epoxides, or cleavage products. | How does the tertiary alcohol influence the regioselectivity of oxidation at the diene? |

| Pericyclic Reactions | [4+2] cycloaddition products with various dienophiles. | What is the facial selectivity of the Diels-Alder reaction? |

| Thermal Rearrangement | Isomerization via sigmatropic shifts (e.g., Cope rearrangement). researchgate.net | What are the kinetics and thermodynamics of potential thermal isomerizations? |

Integration of Advanced Analytical and Computational Methodologies

A thorough understanding of this compound requires the application of sophisticated analytical and computational tools. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are useful for initial identification, more advanced methods are needed for deep characterization. iipseries.org

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry can provide unparalleled separation and identification capabilities, especially when analyzing the compound in complex natural extracts. stratcann.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques and the use of chiral derivatizing agents, will be indispensable for unambiguously confirming stereochemistry and determining enantiomeric purity following asymmetric synthesis.

In parallel, computational chemistry offers powerful predictive insights. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the stability of intermediates, and rationalize observed reactivity patterns. jst.go.jpdergipark.org.tracs.org Molecular Dynamics (MD) simulations can explore the conformational landscape of this flexible acyclic molecule and simulate its interactions with biological macromolecules, such as enzymes or cell membranes, providing a molecular basis for its potential bioactivity. nih.govacs.orgglbrc.org

| Methodology | Application Area | Specific Information Yielded |

|---|---|---|

| GC×GC-TOF-MS | Analysis in Complex Matrices | High-resolution separation from isomers; accurate mass for formula confirmation. |

| Chiral Chromatography | Enantiomer Separation | Quantification of enantiomeric excess (ee) from stereoselective syntheses. |

| Density Functional Theory (DFT) | Mechanistic Studies | Transition state energies; reaction energy profiles; spectroscopic predictions. nih.gov |

| Molecular Dynamics (MD) | Conformational & Interaction Analysis | Preferred solution-phase conformations; binding modes with proteins; membrane permeability. foragerone.com |

Exploration of Emerging Applications in Interdisciplinary Scientific Fields

The applications of this compound are entirely speculative at present, representing a significant opportunity for discovery. Research should be directed toward screening for properties common to other C10 terpenoid alcohols.

Given its structure, a primary area for investigation is in the field of flavors and fragrances, where subtle structural changes can lead to unique odor profiles. researchgate.net A systematic evaluation of its biological activity is warranted, including screening for antimicrobial, anti-inflammatory, insect repellent, or phytotoxic effects, which are well-documented for other terpenoids. nih.gov In materials science, the presence of both a hydroxyl group and a polymerizable diene moiety makes it an attractive candidate as a bio-based monomer or cross-linking agent for the synthesis of novel polymers. Furthermore, if enantiomerically pure forms can be synthesized, it could serve as a valuable chiral synthon in the total synthesis of more complex, biologically active natural products.

| Field | Potential Application | Rationale |

|---|---|---|

| Perfumery & Food Science | Fragrance or flavor ingredient | Acyclic terpenoid alcohols are common components of essential oils with distinct aromas. |

| Agrochemicals | Natural pesticide or herbicide | Many plant-derived terpenoids have defensive functions against pests and pathogens. |

| Pharmaceuticals | Therapeutic lead compound | Terpenoids exhibit a wide range of pharmacological activities. |

| Polymer Chemistry | Bio-based monomer | Contains multiple functional groups (hydroxyl, diene) suitable for polymerization. |

Addressing Sustainability and Scalability for Research Synthesis

For any potential application of this compound to be realized, its production must be both sustainable and scalable. Traditional chemical syntheses, while valuable at the research stage, often rely on petrochemical feedstocks and may not be economically or environmentally viable on a larger scale.

A major future challenge is the development of biosynthetic production routes. nih.gov Metabolic engineering of microbial hosts like Saccharomyces cerevisiae or Escherichia coli could enable the production of Yomogi alcohol from simple, renewable feedstocks like glucose. mdpi.comnih.gov This would involve identifying or engineering a suitable terpene synthase capable of producing the specific carbocation intermediate and subsequent quenching to form the tertiary alcohol. Biocatalysis, using isolated enzymes or whole-cell systems, offers another green chemistry approach for specific synthetic steps. nih.govrsc.org

Furthermore, the implementation of continuous flow chemistry could address scalability challenges, offering improved heat transfer, safety, and efficiency over traditional batch processing. nih.gov A holistic approach, considering the principles of green chemistry from the outset of synthetic route design, will be paramount for the sustainable development of this compound.

| Production Strategy | Key Advantage | Primary Challenge | Sustainability Profile |

|---|---|---|---|

| Chemical Synthesis | High purity and control. | Often relies on harsh reagents and petroleum sources. | Low to Moderate |

| Metabolic Engineering | Uses renewable feedstocks (e.g., sugars). nottingham.ac.uk | Requires significant R&D for strain and pathway optimization. mdpi.com | High |

| Flow Biocatalysis | Efficient, scalable, and safe processing. nih.gov | Enzyme stability and immobilization. | High |

Q & A

Basic Research Questions

Q. How can the identity and purity of (E)-2,5,5-Trimethylhepta-3,6-dien-2-ol be confirmed in a natural product extract?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching. The compound has a reported RI of 987 and retention time of 1.2 min under specific GC conditions . Compare the mass spectrum and RI to authenticated standards. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for the allylic alcohol and diene moieties. Cross-reference with the IUPAC Standard InChIKey (CSMMFGCGBLZIJE-BQYQJAHWSA-N) for digital verification .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodological Answer : Use GC with flame ionization detection (FID) calibrated against a pure standard. Quantify via external calibration curves, accounting for matrix effects by spiking with deuterated analogs as internal standards. The compound’s low abundance (1.2% in some essential oils) necessitates high-sensitivity detectors or preconcentration steps like solid-phase microextraction .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for stereoselectivity and yield?

- Methodological Answer : Explore asymmetric allylation or enzymatic catalysis to control the (E)-configuration. Microwave-assisted synthesis (e.g., 50–100 W, 30–60 min) may enhance reaction efficiency and reduce side products. Monitor stereochemical outcomes via circular dichroism (CD) or NOESY NMR. Refer to analogous terpenoid syntheses for mechanistic insights .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Re-evaluate experimental variables such as:

- Purity : Confirm via HPLC (>98%) and eliminate co-eluting contaminants (e.g., camphor or limonene derivatives, which may synergize/antagonize effects) .

- Structural validation : Re-analyze disputed samples using high-resolution MS and 2D NMR to rule out isomerization or degradation .

- Bioassay replication : Standardize cell lines, solvent controls, and dosage regimes across labs. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites on the diene and alcohol groups. Use software like Gaussian or ORCA to simulate transition states for proposed reactions (e.g., epoxidation or hydroxylation). Validate predictions with kinetic isotope effect (KIE) studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Synthesize derivatives via targeted modifications (e.g., esterification of the hydroxyl group or halogenation of the diene). Test analogs in bioassays for antimicrobial or antioxidant activity. Use multivariate analysis to correlate substituent effects (e.g., Hammett σ values) with bioactivity trends .

Q. What experimental designs are robust for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40–60°C. Monitor degradation via LC-MS and identify products using tandem MS. Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Methodological Considerations

- Data Analysis : For quantitative studies, adhere to ISO guidelines for calibration curves (R² ≥ 0.995) and report limits of detection/quantitation. Use principal component analysis (PCA) to differentiate spectral or chromatographic profiles .

- Ethical Compliance : Follow OSHA HCS guidelines for handling hazardous reagents (e.g., chlorinated solvents) during synthesis or extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.